molecular formula C20H24N2 B152072 Dehydro trimipramine CAS No. 315-69-5

Dehydro trimipramine

Cat. No.: B152072
CAS No.: 315-69-5
M. Wt: 292.4 g/mol
InChI Key: RNFADUFBCJRRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro trimipramine is a chemical compound that is structurally related to trimipramine, a tricyclic antidepressant. Trimipramine is used primarily for the treatment of major depressive disorder and has sedative, anxiolytic, and weak antipsychotic effects. This compound is an impurity of trimipramine and shares a similar chemical structure, making it an important compound for research and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydro trimipramine involves the dehydrogenation of trimipramine. This process typically requires specific reaction conditions, including the use of a dehydrogenating agent and controlled temperature settings. The reaction can be carried out in the presence of catalysts to facilitate the removal of hydrogen atoms from the trimipramine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade dehydrogenating agents and catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Dehydro trimipramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound back to trimipramine or other reduced forms.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Dehydro trimipramine has several scientific research applications, including:

    Chemistry: It is used as a reference compound for the analysis of trimipramine and its impurities.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research on this compound contributes to understanding the pharmacokinetics and metabolism of trimipramine.

    Industry: It is used in the quality control and standardization of pharmaceutical products containing trimipramine

Mechanism of Action

The mechanism of action of dehydro trimipramine is not fully understood, but it is believed to be similar to that of trimipramine. Trimipramine acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. This action is thought to contribute to its antidepressant effects. This compound may also interact with similar molecular targets and pathways, although further research is needed to elucidate its exact mechanism .

Comparison with Similar Compounds

    Imipramine: Another tricyclic antidepressant with similar chemical structure and pharmacological properties.

    Clomipramine: A chlorinated derivative of imipramine with higher efficacy in certain depressive disorders.

    Desmethyltrimipramine: A metabolite of trimipramine with similar but less potent effects

Uniqueness: Dehydro trimipramine is unique due to its specific structural modifications compared to trimipramine. These modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and analysis .

Properties

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFADUFBCJRRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-69-5
Record name Dehydro trimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDRO TRIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988Q8TXP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro trimipramine
Reactant of Route 2
Dehydro trimipramine
Reactant of Route 3
Dehydro trimipramine
Reactant of Route 4
Reactant of Route 4
Dehydro trimipramine
Reactant of Route 5
Reactant of Route 5
Dehydro trimipramine
Reactant of Route 6
Dehydro trimipramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.